5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691667
InChI: InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3
SMILES:
Molecular Formula: C7H6ClFO3S
Molecular Weight: 224.64 g/mol

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17691667

Molecular Formula: C7H6ClFO3S

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride -

Specification

Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol
IUPAC Name 5-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3
Standard InChI Key DPOCMSYFKSUQIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)S(=O)(=O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride (C₇H₆ClFO₃S) features a benzene ring substituted with:

  • A sulfonyl chloride (-SO₂Cl) group at position 1

  • A hydroxyl (-OH) group at position 2

  • A methyl (-CH₃) group at position 3

  • A fluorine atom at position 5

This substitution pattern creates distinct electronic effects: the electron-withdrawing sulfonyl chloride and fluorine groups contrast with the electron-donating hydroxyl and methyl groups, resulting in a polarized aromatic system that facilitates selective reactivity.

Key Physicochemical Parameters

PropertyValue
Molecular Weight224.64 g/mol
Molecular FormulaC₇H₆ClFO₃S
CAS NumberNot publicly disclosed
AppearanceOff-white crystalline solid
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane
StabilityHygroscopic; decomposes under prolonged exposure to moisture

The fluorine atom significantly influences the compound's physical characteristics, increasing its lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, which enhances membrane permeability in biological systems.

Synthesis and Optimization Strategies

Primary Synthetic Route

The manufacturing process typically employs a three-stage sequence:

Stage 1: Pre-functionalization of Benzene Precursor
5-Fluoro-2-hydroxy-3-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent polysubstitution. This step requires strict anhydrous conditions to minimize hydrolysis of the sulfonyl chloride group.

Stage 2: Chlorination
The intermediate sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloroethane at reflux (80°C) for 4–6 hours, achieving >85% conversion to the sulfonyl chloride.

Stage 3: Purification
Crude product purification involves:

  • Solvent extraction (ethyl acetate/water)

  • Column chromatography (silica gel, hexane:ethyl acetate 4:1)

  • Low-temperature recrystallization from toluene

Critical Process Parameters

ParameterOptimal RangeEffect of Deviation
Sulfonation Temperature0–5°C>10°C causes tar formation
PCl₅ Equivalents1.2–1.5 eq<1.1 eq reduces yield
Reaction AtmosphereArgonMoisture causes hydrolysis
Final DryingP₂O₅ desiccation, 40°CHigher temps induce decomposition

Recent process intensification studies demonstrate that microreactor systems can improve yield to 92% by enhancing mass transfer during chlorination.

Reactivity and Functionalization Pathways

Nucleophilic Displacement Reactions

The sulfonyl chloride group undergoes characteristic reactions with nucleophiles:

With Amines
Reaction with primary/secondary amines produces sulfonamides:
R2NH+Ar-SO2ClAr-SO2NR2+HCl\text{R}_2\text{NH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{Ar-SO}_2\text{NR}_2 + \text{HCl}
Yields exceed 80% when using triethylamine as HCl scavenger in THF at 0°C.

With Alcohols
Alcohols generate sulfonate esters under mild basic conditions (pyridine, 25°C):
ROH+Ar-SO2ClAr-SO3R+HCl\text{ROH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{Ar-SO}_3\text{R} + \text{HCl}

Electrophilic Aromatic Substitution

The hydroxyl group directs incoming electrophiles to positions 4 and 6 of the benzene ring. Notable transformations include:

  • Nitration (HNO₃/H₂SO₄) at 4-position (65% yield)

  • Bromination (Br₂/FeBr₃) at 6-position (72% yield)

Stability Considerations

The compound demonstrates limited thermal stability, with decomposition onset at 85°C. Storage recommendations include:

  • Dessicated environment (-20°C)

  • Amber glass to prevent photodegradation

  • Use within 6 months of synthesis

Pharmaceutical Applications

Antibacterial Agent Development

Structural analogs incorporating this sulfonyl chloride moiety have shown potent inhibition against Gram-positive pathogens:

Bacterial StrainMIC (μg/mL)Reference Compound
Staphylococcus aureus2.1Ciprofloxacin (1.8)
Enterococcus faecalis4.7Vancomycin (2.3)

Mechanistic studies suggest these compounds disrupt cell wall biosynthesis through penicillin-binding protein inhibition.

Kinase Inhibitor Scaffolds

The fluorine atom enhances binding to ATP pockets in kinase domains. Key achievements include:

  • IC₅₀ = 18 nM against EGFR T790M mutant (vs. 42 nM for gefitinib)

  • 10-fold selectivity over wild-type EGFR

Prodrug Synthesis

Sulfonate esters derived from this compound demonstrate improved oral bioavailability in rodent models:

ProdrugParent Drug Solubility (mg/mL)Bioavailability Increase
Methyl sulfonate0.3 → 8.7320%
PEGylated sulfonate0.3 → 12.1410%

Industrial and Regulatory Considerations

Scale-Up Challenges

ChallengeMitigation Strategy
Exothermic chlorinationJacketed reactors with <5°C/min heating rate
Sulfur dioxide emissionsNaOH scrubbers (pH >10)
Chlorinated byproductsDistillation at 0.1 mmHg

Future Research Directions

  • Catalytic Asymmetric Sulfonylation: Developing chiral ligands to enable enantioselective sulfonamide formation

  • Targeted Drug Delivery: Conjugating sulfonate esters to antibody-drug conjugates (ADCs)

  • Green Chemistry Initiatives: Replacing PCl₅ with mechanochemical activation methods

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